L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences.
Scientific Research Applications
Peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine have various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Using peptides in biotechnology and materials science.
Mechanism of Action
The mechanism of action of peptides like L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves their interaction with specific molecular targets. These targets can include:
Receptors: Peptides can bind to cell surface receptors and modulate signaling pathways.
Enzymes: Peptides can act as substrates or inhibitors of enzymes.
Membranes: Peptides can interact with cell membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: is similar to other synthetic peptides with sequences designed for specific biological activities.
Other Peptides: Examples include L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl and L-Alanyl-L-tryptophyl-L-alanyl-L-valyl-L-alanyl-N~5~-(diaminomethylidene)-L-lysine.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the diaminomethylidene group, which can impart unique biological properties and interactions.
Properties
CAS No. |
486998-65-6 |
---|---|
Molecular Formula |
C31H48N10O7 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H48N10O7/c1-15(2)24(29(46)38-17(4)26(43)39-22(30(47)48)11-8-12-35-31(33)34)41-27(44)18(5)37-28(45)23(40-25(42)16(3)32)13-19-14-36-21-10-7-6-9-20(19)21/h6-7,9-10,14-18,22-24,36H,8,11-13,32H2,1-5H3,(H,37,45)(H,38,46)(H,39,43)(H,40,42)(H,41,44)(H,47,48)(H4,33,34,35)/t16-,17-,18-,22-,23-,24-/m0/s1 |
InChI Key |
BUDSXVCIXKBLSW-TUSJBHECSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N |
Origin of Product |
United States |
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